molecular formula C18H19ClN2O B11412994 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole

1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole

Cat. No.: B11412994
M. Wt: 314.8 g/mol
InChI Key: MXDGYPYCSJDSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a 4-(4-chlorophenoxy)butyl group and a methyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Preparation of 4-(4-chlorophenoxy)butyl bromide: This intermediate is synthesized by reacting 4-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

    Formation of the benzodiazole ring: The benzodiazole ring is formed by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Coupling reaction: The final step involves the coupling of 4-(4-chlorophenoxy)butyl bromide with the benzodiazole ring in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Chlorophenoxy)butyl]-4-(2-pyridyl)piperazine: Another compound with a similar structure but different biological activities.

    2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: A related compound used as an intermediate in the synthesis of other chemicals.

Uniqueness

1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]-2-methylbenzimidazole

InChI

InChI=1S/C18H19ClN2O/c1-14-20-17-6-2-3-7-18(17)21(14)12-4-5-13-22-16-10-8-15(19)9-11-16/h2-3,6-11H,4-5,12-13H2,1H3

InChI Key

MXDGYPYCSJDSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.